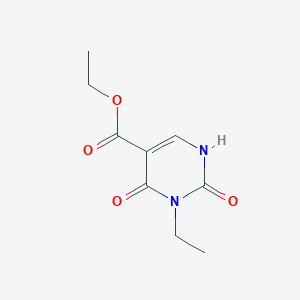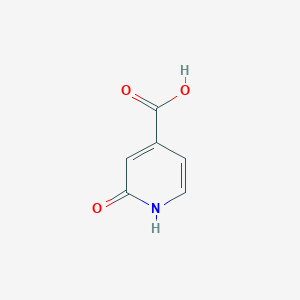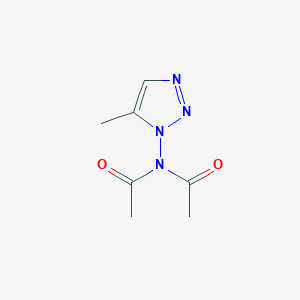
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDT) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. EDT is a pyrimidine derivative that has a unique structure and exhibits interesting biological properties.
科学的研究の応用
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a ligand for the preparation of coordination polymers. In agriculture, this compound has been used as a pesticide and as a growth regulator for plants.
作用機序
The mechanism of action of Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. This compound has also been shown to modulate signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can reduce the growth of tumors, improve cognitive function, and protect against neurodegeneration.
実験室実験の利点と制限
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its tendency to form aggregates in solution.
将来の方向性
There are several future directions for Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate research, including the development of new synthetic methods, the exploration of its potential as a drug candidate, and the investigation of its applications in material science and agriculture. One potential area of research is the development of this compound-based MOFs for drug delivery and catalysis. Another potential area of research is the investigation of this compound as a growth regulator for crops and as a natural pesticide.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods, and it exhibits interesting biological properties. This compound has been studied for its potential applications in medicinal chemistry, material science, and agriculture. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential applications.
合成法
Ethyl 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The most common method for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol or methanol, and the product is obtained in good yield.
特性
CAS番号 |
168428-18-0 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.2 g/mol |
IUPAC名 |
ethyl 3-ethyl-2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-11-7(12)6(5-10-9(11)14)8(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,14) |
InChIキー |
NOCBPBUSWKOOBH-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CNC1=O)C(=O)OCC |
正規SMILES |
CCN1C(=O)C(=CNC1=O)C(=O)OCC |
同義語 |
5-CARBETHOXY-3-ETHYLURACIL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)



![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)



![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)

